![molecular formula C27H34N8O4 B606510 Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate CAS No. 1379573-92-8](/img/structure/B606510.png)
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
Descripción general
Descripción
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate (CAS: 1379573-92-8) is a structurally complex compound featuring two piperazine rings, each modified with carbamimidoyl (amidine) groups, and a central benzoate scaffold. Its molecular formula is C27H34N8O4, with a molecular weight of 534.61 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
CBB1007 se sintetiza a través de una serie de reacciones químicas que involucran el grupo amidino-guanidinio. La ruta sintética generalmente implica los siguientes pasos:
Formación del núcleo amidino-guanidinio: Este paso implica la reacción de materiales de partida apropiados para formar la estructura del núcleo amidino-guanidinio.
Funcionalización: La estructura del núcleo se funcionaliza luego con varios sustituyentes para lograr las propiedades químicas deseadas.
Purificación: El compuesto final se purifica utilizando técnicas como la cromatografía para asegurar una alta pureza y rendimiento.
Métodos de Producción Industrial
La producción industrial de CBB1007 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El compuesto se produce a granel y se somete a rigurosos controles de calidad para asegurar la consistencia y la pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
CBB1007 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que puede alterar su estructura química y sus propiedades.
Reducción: También pueden ocurrir reacciones de reducción, lo que lleva a cambios en los grupos funcionales del compuesto.
Sustitución: CBB1007 puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
CBB1007 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de LSD1 y sus efectos en la desmetilación de histonas.
Biología: Empleado en la investigación para comprender el papel de LSD1 en la expresión genética y la regulación epigenética.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de cánceres con propiedades de células madre pluripotentes.
Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a LSD1
Mecanismo De Acción
CBB1007 ejerce sus efectos al inhibir selectivamente LSD1, una demetilasa de histonas que juega un papel crucial en la regulación epigenética. Al bloquear la actividad de LSD1, CBB1007 evita la desmetilación de la histona H3 en la lisina 4 (H3K4), lo que lleva a niveles aumentados de H3K4 metilada. Esto da como resultado la activación de genes suprimidas epigenéticamente y la inhibición de la proliferación de células cancerosas .
Comparación Con Compuestos Similares
Structural Analogues with Piperazine Linkers
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)
- Structure : Features a piperazine ring substituted with a 2,4-dichlorophenyl group and a pentanamide chain terminating in a pyridinylphenyl moiety.
- Key Differences : Lacks carbamimidoyl groups and benzoate ester; instead, it incorporates halogenated aromatic and amide functionalities.
- Application : Designed as a selective dopamine D3 receptor ligand, demonstrating the role of halogenated aryl-piperazine derivatives in modulating neurotransmitter systems .
Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate (7)
- Structure : Contains a diazenyl (-N=N-) linker between the benzoate ester and a phenethyl-piperazine group.
- Synthesis : Highlights the versatility of piperazine in forming stable conjugates with aromatic amines .
Carbamimidoyl-Containing Analogues
Methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
- Structure : Combines a benzoate ester with a pyrazole-hydrazone-carbamimidoyl hybrid.
- Key Differences : Utilizes a pyrazole ring instead of piperazine, altering conformational flexibility and electronic properties.
- Relevance : Demonstrates the use of amidine-like groups in stabilizing ligand-receptor interactions, though with divergent scaffold geometry .
Fluorinated Piperazine Derivatives
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19)
- Structure : Piperazine cores functionalized with fluorobenzyl groups and benzoyl moieties.
- Key Differences : Fluorine atoms enhance metabolic stability and membrane permeability compared to carbamimidoyl groups.
- Application : Explored as tyrosine kinase inhibitors, underscoring the importance of fluorinated fragments in kinase-targeted drug design .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Flexibility : The target compound’s dual piperazine-carbamimidoyl architecture provides a unique balance of rigidity (benzoate core) and flexibility (piperazine linkers), which may enhance binding to multi-domain proteins compared to simpler analogues .
Electrostatic Interactions : Carbamimidoyl groups offer strong hydrogen-bonding and cationic character at physiological pH, contrasting with the electroneutral or halogenated substituents in analogues like 7o or fluorobenzyl derivatives .
Synthetic Challenges : The synthesis of multi-carbamimidoyl derivatives requires precise protection-deprotection strategies, as seen in amidine-containing compounds (e.g., pyrazole-hydrazone derivatives) .
Actividad Biológica
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate, commonly referred to as CBB1007, is a synthetic compound that has garnered attention for its biological activities, particularly as a potent inhibitor of lysine-specific demethylase 1 (LSD1). This article delves into the compound's synthesis, molecular characteristics, and biological implications, supported by relevant data and case studies.
Molecular Characteristics
- Molecular Formula : C27H34N8O4
- Molecular Weight : 534.61 g/mol
- IUPAC Name : this compound
- CAS Number : 1379573-92-8
- IC50 for hLSD1 : 5.27 μM
Synthesis
CBB1007 is synthesized through a multi-step process that includes:
- Amidation : Reaction of 4-carbamimidoylbenzoyl chloride with piperazine.
- Esterification : Esterification of the intermediate with methyl 3-hydroxybenzoate.
- Hydrochloride Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.
This synthetic route ensures high yield and purity, suitable for research applications in biological studies.
Biological Activity
CBB1007 primarily functions as a reversible and substrate-competitive inhibitor of LSD1. Its inhibition of LSD1 leads to significant biological effects:
LSD1 is an enzyme involved in histone demethylation, which plays a crucial role in regulating gene expression. By inhibiting LSD1, CBB1007 increases the levels of di-methylated H3K4 (H3K4Me2) and mono-methylated H3K4 (H3K4Me), while having no effect on tri-methylated H3K4 (H3K4Me3) or H3K9Me2. This selective inhibition is critical for its application in cancer research, particularly in pluripotent tumors.
Effects on Cell Growth
CBB1007 has been shown to preferentially inhibit the growth of pluripotent tumors with minimal impact on non-pluripotent cancer cells or normal somatic cells. The IC50 value for non-pluripotent cells is greater than 100 μM, indicating a selective toxicity that could be beneficial for targeted cancer therapies.
Study 1: Inhibition of Tumor Growth
In a study published by Sigma-Aldrich, CBB1007 was tested on various cancer cell lines. The results indicated that treatment with CBB1007 led to significant growth arrest in pluripotent tumor cells compared to controls. The mechanism was attributed to increased levels of H3K4Me2, which is associated with the activation of tumor suppressor genes.
Study 2: Epigenetic Reprogramming
Another research effort demonstrated that CBB1007 could activate epigenetically suppressed genes such as CHRM4/M4-ArchR and SCN3A in F9 cells. This suggests potential applications in reprogramming cellular pathways that are critical in cancer progression.
Data Table: Summary of Biological Activities
Biological Activity | Effect | IC50 Value (μM) |
---|---|---|
LSD1 Inhibition | Reversible substrate-competitive inhibition | 5.27 |
Growth Inhibition | Pluripotent tumors vs. non-pluripotent tumors | >100 (non-pluripotent) |
Gene Activation | Activation of epigenetically suppressed genes | ≤3.74 |
Propiedades
IUPAC Name |
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRETRIDAQSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501104834 | |
Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379573-92-8 | |
Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379573-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.